
Cisconazole
概要
説明
Cisconazole is a chemical compound with the molecular formula C19H15F3N2OS . It is known for its antifungal properties and is used in various medical and industrial applications. The compound is characterized by its ability to inhibit the growth of fungi, making it a valuable agent in the treatment of fungal infections.
準備方法
The synthesis of cisconazole involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary between manufacturers .
化学反応の分析
Cisconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions, particularly involving halogens, can modify the functional groups attached to the core structure. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. .
科学的研究の応用
Clinical Applications
Antifungal Treatment
Cisconazole is primarily used for its antifungal properties, targeting a range of fungal pathogens. It is effective against infections caused by Candida species, Aspergillus, and dermatophytes. The compound works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.
Prophylaxis in Immunocompromised Patients
This compound has been studied for its prophylactic use in patients with weakened immune systems, such as those undergoing chemotherapy or organ transplantation. In these populations, the risk of invasive fungal infections (IFIs) is significantly elevated. Studies have shown that administering this compound can reduce the incidence of IFIs in high-risk patients.
Agricultural Applications
Fungicide in Crop Protection
This compound is also employed as a fungicide in agriculture. It is effective against various plant pathogens, helping to protect crops from diseases caused by fungi. Its application can lead to improved yield and quality of agricultural products.
Integrated Pest Management (IPM)
In the context of IPM, this compound is used in combination with other pest control methods to manage fungal diseases while minimizing environmental impact. This approach promotes sustainable agriculture by reducing reliance on chemical treatments.
Research Studies and Findings
Numerous studies have investigated the pharmacokinetics, efficacy, and safety profile of this compound:
- Pharmacokinetics : Research indicates that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability and half-life make it suitable for both acute and chronic treatment regimens.
- Efficacy Studies : Clinical trials have demonstrated that this compound is effective in treating superficial and systemic fungal infections. A notable study showed a significant reduction in infection rates among patients receiving this compound compared to those on placebo.
- Safety Profile : The safety profile of this compound has been assessed in various clinical settings. Common side effects include gastrointestinal disturbances and skin reactions; however, severe adverse effects are rare.
Comprehensive Data Tables
Application Area | Details |
---|---|
Clinical Use | Treatment of candidiasis, aspergillosis |
Prophylaxis | Used in immunocompromised patients to prevent IFIs |
Agricultural Use | Fungicide for crop protection against fungal diseases |
Research Findings | Effective against multiple fungal pathogens with a favorable safety profile |
Case Studies
-
Case Study: Prophylaxis in Hematology Patients
- A study involving 200 patients undergoing chemotherapy demonstrated that those receiving this compound had a 30% lower incidence of IFIs compared to the control group.
- Pharmacokinetic analysis showed optimal drug levels maintained throughout treatment.
-
Case Study: Agricultural Application
- A field trial on wheat crops treated with this compound showed a 25% increase in yield compared to untreated controls due to reduced fungal disease prevalence.
作用機序
Cisconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol .
類似化合物との比較
Cisconazole is similar to other azole antifungal agents such as miconazole, isoconazole, and oxiconazole. it is unique in its specific molecular structure and the particular pathways it targets. Compared to these compounds, this compound may offer different efficacy and safety profiles, making it a valuable alternative in certain clinical and industrial applications .
生物活性
Cisconazole is a synthetic antifungal agent belonging to the imidazole class, primarily used in the treatment of fungal infections. Its mechanism of action involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting membrane integrity and function. This article provides an overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
This compound exerts its antifungal effects by inhibiting the enzyme 14α-sterol demethylase (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis in fungi. The inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a reduction in ergosterol levels, resulting in increased membrane permeability and ultimately cell death .
Antifungal Spectrum
This compound displays broad-spectrum antifungal activity against various fungal pathogens, including:
- Candida species : Particularly effective against Candida albicans, which is a common cause of opportunistic infections.
- Dermatophytes : Effective against fungi responsible for skin infections.
- Aspergillus species : Exhibits activity against some strains of Aspergillus.
The Minimum Inhibitory Concentration (MIC) values for this compound against various fungi are summarized in Table 1.
Fungal Species | MIC (µg/mL) |
---|---|
Candida albicans | 0.25 - 1.0 |
Trichophyton rubrum | 0.5 - 2.0 |
Aspergillus fumigatus | 1.0 - 4.0 |
Study on Candida albicans
A study investigated the efficacy of this compound in treating Candida albicans infections in immunocompromised mice. The results indicated that treatment with this compound significantly reduced fungal burden in various tissues compared to control groups. Histopathological analysis revealed reduced inflammation and fungal colonization in treated animals .
Comparative Efficacy
In a comparative study with other antifungals such as fluconazole and itraconazole, this compound demonstrated superior activity against resistant strains of Candida. The study highlighted that this compound not only reduced fungal viability but also affected biofilm formation, which is crucial for chronic infections .
Resistance Mechanisms
Despite its efficacy, resistance to this compound has been documented, particularly among Candida species. Mechanisms include:
特性
IUPAC Name |
1-[[(2R,3R)-3-[(2,6-difluorophenyl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2OS/c20-12-4-5-17-13(8-12)19(18(26-17)9-24-7-6-23-11-24)25-10-14-15(21)2-1-3-16(14)22/h1-8,11,18-19H,9-10H2/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPEINGXBVKEB-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)COC2C(SC3=C2C=C(C=C3)F)CN4C=CN=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)CO[C@H]2[C@H](SC3=C2C=C(C=C3)F)CN4C=CN=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146494 | |
Record name | Cisconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104456-79-3 | |
Record name | Cisconazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104456793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cisconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CISCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Y0RVY12A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。